molecular formula C12H16BrNO B2742870 3-bromo-N-pentylbenzamide CAS No. 333345-89-4

3-bromo-N-pentylbenzamide

Cat. No.: B2742870
CAS No.: 333345-89-4
M. Wt: 270.17
InChI Key: FPVZVKLBFHUYOM-UHFFFAOYSA-N
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Description

3-Bromo-N-pentylbenzamide is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an N-pentyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-pentylbenzamide can be achieved through several synthetic routes. One common method involves the bromination of N-pentylbenzamide. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions, often with the application of heat or light to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-pentylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-N-pentylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of brominated compounds with biological systems.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-pentylbenzamide involves its interaction with specific molecular targets. The bromine atom in the benzene ring can participate in electrophilic aromatic substitution reactions, while the N-pentyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylbenzamide
  • 3-Cyano-N,N-dimethylbenzamide
  • 4-Bromo-N-cyclopropylbenzamide
  • 3-Bromobenzamide
  • 3-Bromo-N,N-dimethylaniline

Uniqueness

3-Bromo-N-pentylbenzamide is unique due to the presence of the N-pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological targets. Compared to other similar compounds, it offers a different balance of electronic and steric effects, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZVKLBFHUYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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